N,N-Diethyl-2,4,6-trinitropyridin-3-amine

Description

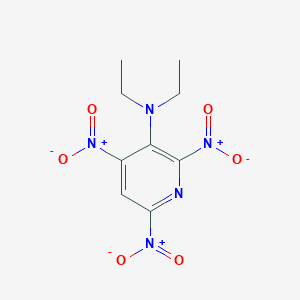

N,N-Diethyl-2,4,6-trinitropyridin-3-amine is a pyridine derivative characterized by three nitro groups at positions 2, 4, and 6, and a diethylamine substituent at position 3. The compound’s structure suggests significant electron-withdrawing effects from the nitro groups, balanced by the electron-donating diethylamine moiety. Pyridine derivatives with multiple nitro groups are often studied for explosive or energetic material applications due to their high density and exothermic decomposition.

Properties

CAS No. |

920502-86-9 |

|---|---|

Molecular Formula |

C9H11N5O6 |

Molecular Weight |

285.21 g/mol |

IUPAC Name |

N,N-diethyl-2,4,6-trinitropyridin-3-amine |

InChI |

InChI=1S/C9H11N5O6/c1-3-11(4-2)8-6(12(15)16)5-7(13(17)18)10-9(8)14(19)20/h5H,3-4H2,1-2H3 |

InChI Key |

VBDVWTWYHSNTJL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C(N=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2,4,6-trinitropyridin-3-amine typically involves the nitration of a pyridine derivative followed by the introduction of the diethylamine group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to manage the exothermic nature of the nitration reaction. The subsequent introduction of the diethylamine group can be achieved through a nucleophilic substitution reaction using diethylamine and a suitable leaving group on the nitrated pyridine intermediate.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2,4,6-trinitropyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The diethylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Diethylamine with a halogenated pyridine derivative.

Major Products Formed

Oxidation: Formation of more highly oxidized nitro derivatives.

Reduction: Formation of N,N-Diethyl-2,4,6-triaminopyridin-3-amine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-2,4,6-trinitropyridin-3-amine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although detailed studies are still ongoing.

Industry: Utilized in the development of materials with specific properties, such as explosives or dyes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2,4,6-trinitropyridin-3-amine involves its interaction with molecular targets through its nitro and diethylamine groups. The nitro groups can participate in redox reactions, while the diethylamine group can form hydrogen bonds or engage in nucleophilic interactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

N,N-Dimethyl-3-nitropyridin-2-amine

- Structural Differences :

- This analogue features a single nitro group at position 3 and a dimethylamine group at position 2 on the pyridine ring.

- Compared to the target compound, it lacks two nitro groups and has a shorter alkyl chain (methyl vs. ethyl).

- Dimethylamine’s lower steric bulk compared to diethylamine could improve solubility in polar solvents.

3-Nitro-N-arylthiophen-2-amines

- Structural Differences :

- Replaces the pyridine ring with a thiophene heterocycle, introducing a sulfur atom.

- Contains a single nitro group and an aryl amine substituent.

- Aryl amines may enhance thermal stability but reduce compatibility with aliphatic solvents.

N-(4-Dimethylamino-3,5-dinitrophenyl) Acetonitrile

- Structural Differences: Based on a benzene ring with two nitro groups (positions 3 and 5) and a dimethylamino group at position 4. Includes an acetonitrile functional group absent in the target compound.

- Functional Implications: Benzene’s lower basicity compared to pyridine may reduce resonance stabilization of nitro groups.

N,N-Diethyl-meta-toluidine

- Functional Implications :

- Lacking nitro groups, it is less reactive toward decomposition but may serve as a precursor in dye synthesis or polymer additives.

- The methyl group on the benzene ring enhances hydrophobicity compared to pyridine-based compounds.

Structural and Functional Analysis Table

Table 1. Key Structural and Hypothetical Properties of N,N-Diethyl-2,4,6-trinitropyridin-3-amine and Analogues

| Compound | Heterocycle | Nitro Groups | Amine Substituents | Key Functional Groups | Hypothetical Applications |

|---|---|---|---|---|---|

| This compound | Pyridine | 3 (2,4,6) | Diethyl | None | Energetic materials, explosives |

| N,N-Dimethyl-3-nitropyridin-2-amine | Pyridine | 1 (3) | Dimethyl | None | Pharmaceuticals, ligands |

| 3-Nitro-N-arylthiophen-2-amine | Thiophene | 1 (3) | Aryl | None | Organic electronics, catalysts |

| N-(4-Dimethylamino-3,5-dinitrophenyl) Acetonitrile | Benzene | 2 (3,5) | Dimethyl | Acetonitrile | Dyes, charge-transfer complexes |

| N,N-Diethyl-meta-toluidine | Benzene | 0 | Diethyl | Methyl | Polymer additives, intermediates |

Research Findings and Limitations

- Explosive Potential: The triple nitro substitution on pyridine in the target compound suggests higher energy density compared to analogues with fewer nitro groups (e.g., ).

- Thermal Stability : Diethylamine’s steric bulk may enhance stability relative to dimethylamine analogues, but this remains speculative without thermogravimetric analysis (TGA) data.

- Data Gaps : Critical parameters like melting points, solubility, and spectral data (e.g., NMR, IR) are absent in the provided sources, limiting quantitative comparisons.

Biological Activity

N,N-Diethyl-2,4,6-trinitropyridin-3-amine (commonly referred to as DETNP) is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of DETNP, synthesizing available research findings, case studies, and pharmacological data.

Chemical Structure and Properties

DETNP is a nitro-substituted pyridine derivative characterized by three nitro groups at positions 2, 4, and 6 of the pyridine ring. The presence of these electron-withdrawing groups significantly influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that nitro-substituted pyridines exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures to DETNP possess activity against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Cytotoxicity

The cytotoxic effects of DETNP have been evaluated in several cell lines. A notable study demonstrated that DETNP exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating potent antiproliferative effects. The compound's mechanism of action appears to involve induction of apoptosis through oxidative stress pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15 | Apoptosis induction |

| MCF-7 (breast) | 10 | Oxidative stress |

| A549 (lung) | 12 | DNA damage and repair inhibition |

Enzyme Inhibition

DETNP has been reported to inhibit specific enzymes involved in cellular signaling pathways. For example, it has shown inhibitory activity against certain kinases, which are crucial for cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth in vivo.

Case Studies

- In Vivo Studies : In a murine model, DETNP was administered at varying doses to evaluate its antitumor efficacy. Results indicated a dose-dependent reduction in tumor size, suggesting potential for therapeutic applications in oncology.

- Mechanistic Studies : Detailed mechanistic studies revealed that DETNP interacts with cellular membranes and induces mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production. This pathway is critical for its observed cytotoxic effects.

Pharmacokinetics

Understanding the pharmacokinetics of DETNP is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate bioavailability with rapid metabolism in liver microsomes.

| Parameter | Value |

|---|---|

| Clearance (mL/min/kg) | 15 |

| Volume of Distribution (L/kg) | 0.5 |

| Half-life (min) | 45 |

| Bioavailability (%) | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.